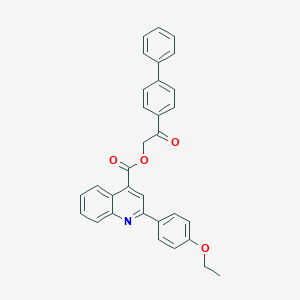
2-(BIPHENYL-4-YL)-2-OXOETHYL 2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: This reaction forms the quinoline core by reacting aniline with 2-nitrobenzaldehyde and pyruvic acid.
Amidation: The intermediate product undergoes amidation to introduce the amide group.
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is acylated to form the desired product.
Amination: Final amination step to complete the synthesis.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate has several scientific research applications :
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent. The compound’s ability to inhibit bacterial growth and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly histone deacetylase inhibitors, which are important in cancer research.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound acts as an inhibitor of histone deacetylases, leading to increased acetylation of histone proteins and altered gene expression.
Apoptosis Induction: It promotes apoptosis in cancer cells by inducing cell cycle arrest and activating apoptotic pathways.
Comparison with Similar Compounds
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives :
2-Phenylquinoline-4-carboxylic Acid: Similar in structure but lacks the biphenyl and ethoxyphenyl groups, which may affect its biological activity.
2-(1,1’-Biphenyl)-4-ylquinoline-4-carboxylic Acid: Similar but without the oxoethyl and ethoxyphenyl groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C32H25NO4 |
|---|---|
Molecular Weight |
487.5g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-ethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C32H25NO4/c1-2-36-26-18-16-24(17-19-26)30-20-28(27-10-6-7-11-29(27)33-30)32(35)37-21-31(34)25-14-12-23(13-15-25)22-8-4-3-5-9-22/h3-20H,2,21H2,1H3 |
InChI Key |
JYDLECNAZQCGCU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzylsulfanyl)-6-methyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431382.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431383.png)
![12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431387.png)
![2-(benzylsulfanyl)-7-tert-butyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431388.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431389.png)
![4-(2-methoxyphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431390.png)
![3-benzylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B431391.png)
![7-tert-butyl-3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431393.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431395.png)
![ethyl 5-isopropyl-2-[(2-toluidinocarbothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B431397.png)
![pentyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B431399.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431400.png)
![2-{[4-(2-Methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B431404.png)
![4-(2-methylphenyl)-1-[(2-methylprop-2-en-1-yl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431405.png)
